Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate
Overview
Description
Scientific Research Applications
Enantioselective Synthesis
Meng, Zhu, and Zhang (2008) explored the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process involves sequential hydrogenation of CO and CC bonds, which is temperature-sensitive. Further, they demonstrated that hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate provided 2-hydroxy-4-phenylbutyric acid with high yield and enantiomeric purity after recrystallization (Meng, Zhu, & Zhang, 2008).
Potential Bioactivity
Navarrete-Vázquez et al. (2011) synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) by reacting paracetamol with ethyl 2-bromo-2-methylpropionate. The compound, characterized by various spectroscopic techniques, showed potential as an analgesic and antidyslipidemic agent. The crystal structure of the compound was also determined, revealing hydrogen-bonding interactions that interconnect molecules into chains (Navarrete-Vázquez et al., 2011).
Enzymatic Hydrolysis
The study by Ribeiro, Passaroto, and Brenelli (2001) focused on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes. They found that ultrasound bath led to a decrease in reaction time without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Biocatalytic Synthesis
Zhao Jin-mei (2008) summarized the synthesis routes and research developments of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an important intermediate for synthesizing ACE inhibitors, using biocatalysts. This article emphasizes the potential of (R)-HPBE in drug synthesis, particularly in producing enalapril and lisinopril (Zhao Jin-mei, 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as egfr signaling pathway .
Mode of Action
Similar compounds have been shown to exhibit α-glucosidase inhibitory activities . This suggests that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate might interact with its targets and cause changes in their function, potentially leading to the observed effects.
Biochemical Pathways
Similar compounds have been shown to modulate the epidermal growth factor receptor (egfr) signaling pathway . This suggests that this compound might affect similar pathways, leading to downstream effects.
Pharmacokinetics
The molecular weight of the compound is 376573 Da , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Result of Action
Similar compounds have been shown to exhibit hepatoprotective activity , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
They can act as substrates for enzymes such as esterases and lipases, which catalyze the hydrolysis of esters .
Cellular Effects
Similar compounds have been shown to exhibit antioxidant activity, suggesting that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate may also influence cellular redox status .
Molecular Mechanism
It is known that esters can undergo hydrolysis, a reaction catalyzed by enzymes such as esterases and lipases . This reaction could potentially lead to the release of 4-hydroxyphenyl-2-methylpropanoic acid and ethanol, which may further interact with other biomolecules in the cell.
Metabolic Pathways
It is likely that this compound could be metabolized via ester hydrolysis, potentially yielding 4-hydroxyphenyl-2-methylpropanoic acid and ethanol .
Transport and Distribution
Similar compounds are known to passively diffuse across cell membranes due to their lipophilic nature .
Subcellular Localization
Given its lipophilic nature, it may be found in various cellular compartments, including the cytoplasm and within lipid bilayers .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBJGTGQZOOSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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